rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol

Silver Ion-Assisted Ring Expansion Dehydrobromination Selectivity Medium-Sized Ring Synthesis

Synthesizing strained alkynes (BCN) or trans-cyclooctene bioorthogonal probes often requires multi-step routes from monofunctionalized starting materials. This 4,5-dibromo bicyclic alcohol solves that by providing two symmetrical leaving groups for clean bis-dehydrobromination. - Directly installs a conjugated diene system (bicyclo[6.1.0]nona-3,5-diene) while retaining the functionalized cyclopropane-methanol handle. - Pre-installed hydroxymethyl group enables immediate carbamate/phosphoramidite formation without deprotection. - Serves as a single branching point to access saturated, BCN-alkyne, or tetrazine-ligation scaffolds. 95% purity; bulk packs available. Ships ambient.

Molecular Formula C10H16Br2O
Molecular Weight 312.04 g/mol
Cat. No. B13655131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol
Molecular FormulaC10H16Br2O
Molecular Weight312.04 g/mol
Structural Identifiers
SMILESC1CC(C(CCC2C1C2CO)Br)Br
InChIInChI=1S/C10H16Br2O/c11-9-3-1-6-7(8(6)5-13)2-4-10(9)12/h6-10,13H,1-5H2/t6-,7+,8?,9?,10?
InChIKeyGMTWHRPMJBXEJH-DHPMYPJLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol – Sourcing & Structural Overview


rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol (CAS 1334173-51-1, MF: C₁₀H₁₆Br₂O, MW: 312.04 g/mol) is a stereochemically defined, racemic bicyclic building block featuring a dibrominated cyclooctane ring fused to a cyclopropane bearing a hydroxymethyl substituent . It serves as an advanced intermediate for constructing medium-sized ring trans-cycloalkene derivatives and strained alkyne bioorthogonal probes (e.g., BCN) through sequential dehydrobromination and functional group interconversion [1]. The 4,5-dibromo substitution pattern distinguishes it from the more common 9,9-geminal dibromide analogs, imparting orthogonal reactivity at the cyclooctane periphery [2].

4,5-Dibromo substitution enables orthogonal elimination to conjugated diene, not cyclopropane ring expansion.
Pre-installed hydroxymethyl group bypasses ester reduction, allowing direct oxidation to the aldehyde.
rel-(1R,8S,9s) stereochemistry provides defined relative configuration for reproducible downstream selectivity.

Why Generic Bicyclo[6.1.0]nonanes Cannot Replace This 4,5-Dibromo Isomer


The position of bromine substitution critically governs the downstream synthetic trajectory. 9,9-Dibromobicyclo[6.1.0]nonane (CAS 1196-95-8) places both bromines on the cyclopropane ring, which directs silver ion-assisted ring expansion toward trans-cyclononene derivatives [1]. In contrast, rel-((1R,8S,9s)-4,5-dibromobicyclo[6.1.0]nonan-9-yl)methanol carries the bromines on the cyclooctane ring at positions 4 and 5, enabling bis-dehydrobromination to install a conjugated diene system (bicyclo[6.1.0]nona-3,5-diene) while retaining the functionalized cyclopropane-methanol handle [2]. The non-brominated analog, bicyclo[6.1.0]nonan-9-ylmethanol (CAS 38858-52-5, MW: 154.25), lacks the halide leaving groups entirely and cannot participate in dehydrobromination or subsequent metal-halogen exchange sequences . The 'rel-' prefix additionally denotes a defined relative stereochemistry (1R,8S,9s) that is critical for stereochemical outcomes in cyclopropane ring-opening or cycloaddition steps.

9,9-Dibromo isomer undergoes Ag(I)-promoted ring expansion to cyclononene, not diene formation, and may not deliver the conjugated diene system.
Non-brominated bicyclo[6.1.0]nonan-9-ylmethanol lacks halide leaving groups; dehydrobromination or metal-halogen exchange cannot be performed.
(1α,8α,9α) diastereomer (CAS 1686127-82-1) alters the stereochemical course of subsequent ring-opening or cycloaddition, yielding different diastereomeric products.

Quantitative Differentiation Evidence for the 4,5-Dibromo Isomer


Regiochemical Orthogonality in Silver(I)-Promoted Solvolysis

The 9,9-dibromo isomer undergoes AgClO₄-promoted methanolysis to yield trans-cyclononenyl methyl ether (13a) in high yields, with second-order rate dependence on Ag(I). In contrast, 4,5-dibromo substitution—as in the target compound—does not undergo cyclopropane ring-opening under these conditions; instead, the bromine atoms serve as sites for base-mediated elimination (DBU) to generate a 3,5-diene system, as demonstrated for the ethyl ester analog (3a/3b) [1]. This orthogonal reactivity allows sequential functionalization: diene installation via dehydrobromination, followed by independent manipulation of the 9-hydroxymethyl group [2].

Reaction pathway
Cross-study comparable
4,5-isomer eliminates to conjugated diene; 9,9-isomer ring-expands to cyclononene under Ag(I).
Determines diene vs. cyclononene product access.
Based on Blackburn & Ward (1976) and Ghandi (2007).
Silver Ion-Assisted Ring Expansion Dehydrobromination Selectivity Medium-Sized Ring Synthesis

9-Hydroxymethyl Handle for Direct Conjugation

The Ghandi & Mashayekhi (2007) synthesis demonstrates that ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate requires reduction (LiAlH₄ or similar) to access the corresponding alcohol (5a/5b) prior to oxidation to the carboxaldehyde [1]. The target compound, rel-((1R,8S,9s)-4,5-dibromobicyclo[6.1.0]nonan-9-yl)methanol, already bears the free hydroxymethyl group, eliminating a reduction step. For procurement, this translates to an estimated saving of one synthetic transformation (≈12-24 hours bench time, reagent cost, and yield loss of ~10-20% per additional step) [2].

Step reduction
Class-level inference
≥1 step saved; ~10–20% yield advantage
Reduces synthesis time and procurement cost.
Compared to ester reduction route; Ghandi & Mashayekhi (2007).
Carboxylic Acid Reduction Avoidance Bioorthogonal Probe Synthesis Hydroxymethyl Functional Handle

Stereochemical Integrity of the rel-(1R,8S,9s) Configuration

Two diastereomeric forms of 4,5-dibromobicyclo[6.1.0]nonane-9-methanol are cataloged: rel-((1R,8S,9s)) (CAS 1334173-51-1) and (1α,8α,9α) (CAS 1686127-82-1). The former bears the 'rel-' designation indicating a racemic mixture of the (1R,8S,9s) and (1S,8R,9r) enantiomers, while the latter specifies the (1α,8α,9α) relative configuration. The Ghandi synthesis of ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate yields separable endo and exo diastereomers (3a and 3b), demonstrating that the cyclopropane ester configuration impacts downstream dehydrobromination efficiency and diene geometry [1]. Procurement of the stereochemically defined rel-(1R,8S,9s) form ensures reproducible stereochemical outcomes in ring-opening or cycloaddition chemistry, whereas the alternative (1α,8α,9α) diastereomer would produce different diastereomeric products .

Diastereomer identity
Cross-study comparable
rel-(1R,8S,9s) vs. (1α,8α,9α); distinct reactivity in bis-elimination and diene formation.
Ensures reproducible stereochemical outcome.
Ghandi (2007) reports diastereomer-dependent endo/exo products.
Stereochemistry Diastereomer Purity Cyclopropane Configuration

Physicochemical Properties Informing Purification Strategy

The dibrominated target compound (MW: 312.04 g/mol; predicted Bp: 346.2±12.0 °C) is substantially heavier and higher-boiling than the non-brominated bicyclo[6.1.0]nonan-9-ylmethanol (MW: 154.25; Bp: 247.4±8.0 °C) and the strained alkyne BCN alcohol (MW: ~150.22; decomposition-prone) . This mass difference facilitates chromatographic separation (GC or flash column) from dehalogenation byproducts. For procurement, the 95% purity specification (as supplied by AKSci and Calpac Lab) combined with the distinctive molecular weight enables straightforward identity confirmation via GC-MS or LC-MS without interference from common laboratory solvents [1].

Purification advantage
Supporting evidence
ΔMW +158 g/mol; ΔBp ~+99 °C; distinctive Br isotope pattern (¹⁹Br:⁸¹Br ≈ 1:1)
Facilitates chromatographic separation and MS-based identity confirmation.
Predicted boiling point; confirm experimentally.
Physicochemical Properties Chromatographic Separation Procurement Quality Specifications

Commercial Availability Bypassing Multi-Step Synthesis

The bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) scaffold—widely used in bioorthogonal chemistry—requires a multi-step sequence from 1,5-cyclooctadiene: monobromination, cyclopropanation with ethyl diazoacetate, bis-dehydrobromination with DBU, and ester-to-alcohol reduction; overall yields range from 46% (4 steps for BCN hydrocarbon) to variable for the alcohol [1][2]. The target compound, rel-((1R,8S,9s)-4,5-dibromobicyclo[6.1.0]nonan-9-yl)methanol, represents the penultimate intermediate in this sequence—the fully brominated, pre-elimination alcohol. By procuring this intermediate directly (95% purity, commercially stocked), researchers bypass the dibromocarbene addition and monobromination steps, gaining direct access to the diversification point where either dehydrobromination (→ diene) or selective reduction (→ saturated system) can be elected .

Synthesis bypass
Class-level inference
≥2 steps bypassed; avoids hazardous ethyl diazoacetate
Accelerates library synthesis and SAR exploration.
Commercially stocked (95% purity); compare to total synthesis from COD.
Synthetic Accessibility Procurement Lead Time Building Block Strategy

Validated Application Scenarios Based on Quantitative Evidence


Precursor to Diene Carboxaldehyde Building Blocks

Investigators synthesizing endo or exo bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydes for Diels-Alder cycloaddition or photochemical studies can use this compound as a direct precursor. Oxidation of the hydroxymethyl group (PCC) followed by DBU-mediated bis-dehydrobromination yields the conjugated diene aldehyde. This route mirrors the Ghandi & Mashayekhi (2007) strategy but starts one step closer to the target, as the alcohol is pre-installed [1].

Late-Stage Diversification for Bioorthogonal Probe Synthesis

For medicinal chemistry groups developing strained alkyne probes (BCN derivatives) for SPAAC-based bioconjugation, this dibromo alcohol serves as a branching intermediate. From this single building block, researchers can access: (a) the saturated bicyclo[6.1.0]nonane scaffold via reductive debromination (Zn or n-Bu₃SnH), (b) the BCN alkyne via DBU elimination followed by alkyne installation, or (c) the diene system for tetrazine ligation. The 4,5-dibromo substitution pattern provides two equivalent leaving groups for symmetrical elimination, avoiding regioisomeric mixtures that complicate the use of mono-brominated analogs [2].

Negative Control for Silver(I)-Mediated Ring Expansion Studies

In mechanistic studies of silver perchlorate-promoted solvolysis of geminal dibromocyclopropanes, where 9,9-dibromobicyclo[6.1.0]nonane exhibits second-order dependence on Ag(I) with a k(second-order)/k(first-order) ≈ 10:1 ratio (Blackburn & Ward, 1976), the 4,5-dibromo isomer serves as a negative control. Because the bromines are positioned on the cyclooctane ring rather than the cyclopropane, ring expansion is not triggered, allowing researchers to distinguish cyclopropane-specific reactivity from general halide displacement pathways [3].

Linker Development via Carbamate or Ether Formation

The free hydroxymethyl group enables direct carbamate formation with isocyanates or etherification under Mitsunobu conditions without prior deprotection. For solid-phase oligonucleotide synthesis groups developing BCN-phosphoramidite building blocks (as described in RSC Advances, 2024), the 4,5-dibromo alcohol can be converted to the corresponding phosphoramidite after selective functionalization, offering an alternative entry point to the BCN scaffold with the advantage of late-stage alkyne installation after oligonucleotide assembly [4].

Application
Selection Property
Validation Focus
Precursor to diene carboxaldehyde building blocks
Pre-installed hydroxymethyl for direct oxidation
Oxidation-elimination sequence to endo/exo diene aldehyde
Late-stage diversification for bioorthogonal probes
Symmetrical 4,5-dibromo pattern avoids regioisomeric mixtures
Access saturated, alkyne, or diene scaffolds from single intermediate
Negative control for silver(I)-mediated ring expansion studies
Bromines on cyclooctane ring, not cyclopropane
Distinguish cyclopropane-specific reactivity from general halide displacement
Linker development via carbamate or ether formation
Free hydroxymethyl group without deprotection
Direct coupling to isocyanates, Mitsunobu, or phosphoramidite chemistry
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